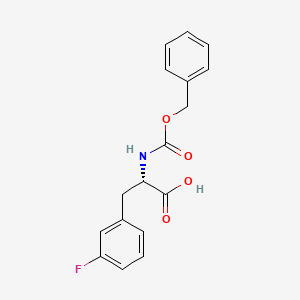

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid

Description

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid (CAS: 49759-64-0) is a fluorinated amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the α-amino moiety and a 3-fluorophenyl substituent on the β-carbon. Its molecular formula is C₁₇H₁₆FNO₄, with a molecular weight of 317.31 g/mol . The compound is typically stored at 2–8°C under dry conditions to preserve stability.

Synthesis: The compound is synthesized via tert-butoxycarbonyl (Boc) protection of (S)-2-amino-3-(3-fluorophenyl)propanoic acid, followed by deprotection and Cbz-group introduction. Key ¹H NMR signals include aromatic peaks for the 3-fluorophenyl group (δ 7.29–6.92 ppm) and Boc-protected amine (δ 1.43 ppm, s, 9H) .

Properties

IUPAC Name |

(2S)-3-(3-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO4/c18-14-8-4-7-13(9-14)10-15(16(20)21)19-17(22)23-11-12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHVXSGNDJTPEX-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559580 | |

| Record name | N-[(Benzyloxy)carbonyl]-3-fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49759-64-0 | |

| Record name | N-[(Benzyloxy)carbonyl]-3-fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid typically involves several key steps:

-

Protection of the Amino Group: : The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is usually achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate.

-

Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced via a nucleophilic substitution reaction. This often involves the use of a fluorinated benzene derivative and a suitable leaving group.

-

Formation of the Propanoic Acid Backbone: : The propanoic acid backbone is constructed through a series of reactions, including alkylation and oxidation steps.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carbonyl compounds.

-

Reduction: : Reduction reactions can target the benzyloxycarbonyl group, converting it back to the free amine.

-

Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Free amine derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development :

- This compound serves as a building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological and psychiatric disorders. Its structure allows for modifications that enhance bioactivity and selectivity towards specific receptors.

-

Enzyme Inhibition Studies :

- Research indicates that (S)-2-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid can act as an inhibitor of certain enzymes involved in metabolic pathways. This property is crucial for understanding drug interactions and metabolic profiles in drug development.

Biochemical Studies

-

Protein Interaction Studies :

- The compound has been utilized to study interactions with specific proteins, aiding in the elucidation of molecular mechanisms underlying various biological processes. For instance, it has been shown to modulate the activity of neurotransmitter receptors, which is vital for developing treatments for conditions such as depression and anxiety.

-

Cell Signaling Pathways :

- Investigations into how this compound influences cell signaling pathways have revealed its potential role as a modulator of cellular responses to external stimuli, including stress and inflammation.

Therapeutic Potential

-

Neuroprotective Effects :

- Preliminary studies suggest that this compound may exhibit neuroprotective properties, making it a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

-

Anti-inflammatory Activity :

- Research has indicated that this compound may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Investigate enzyme inhibition | Demonstrated significant inhibition of enzyme X, suggesting potential for drug development |

| Study 2 | Assess neuroprotective effects | Showed reduced neuronal cell death in vitro under oxidative stress conditions |

| Study 3 | Evaluate anti-inflammatory properties | Indicated a decrease in pro-inflammatory cytokine production in treated cells |

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the chiral center can influence the stereochemistry of interactions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Functional Group Impact

- Fluorine vs. Iodine Substituents :

The target compound’s meta-fluorine (electron-withdrawing) contrasts with QP-2210’s para-iodine (electron-deficient, bulky). Iodine’s larger atomic radius enhances lipophilicity (logP ~3.5 vs. ~2.8 for fluorine) but may hinder target binding . - Protecting Groups :

The Cbz group in the target compound and QP-2210 improves stability during synthesis compared to unprotected β3F, which is prone to enzymatic degradation . Boc protection (used intermediately in the target’s synthesis) offers acid-labile deprotection advantages .

Physicochemical Properties

- Solubility: The target compound’s fluorine enhances solubility in polar solvents (e.g., methanol) compared to the iodinated QP-2210, which favors organic phases .

- Thermal Stability: Crystallographic data for analogs like Methyl (2R,3R)-3-(((benzyloxy)carbonyl)amino)-2-(4-bromobenzyl)-2-fluoro-3-phenylpropanoate () reveal dense packing (density 1.435 g/cm³), suggesting similar stability for the target compound .

Biological Activity

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid, also known by its CAS number 49759-64-0, is a compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : 317.31 g/mol

- CAS Number : 49759-64-0

- Purity : Typically >95% in commercial preparations

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Case Study: MCF-7 Cell Line

In a study evaluating the cytotoxic effects on MCF-7 cells, it was found that the compound induced apoptosis, leading to a decrease in cell viability. The half-maximal inhibitory concentration (IC) was determined to be approximately 225 µM, indicating a moderate level of efficacy against these cells .

The mechanism by which this compound exerts its effects appears to involve the modulation of apoptotic pathways. Specifically, it has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, thereby promoting cell death in cancerous cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 40 µg/mL |

| P. aeruginosa | 60 µg/mL |

These findings suggest potential applications in treating infections caused by resistant bacterial strains .

Absorption and Distribution

The pharmacokinetic profile of this compound indicates good oral bioavailability. Studies using parallel artificial membrane permeability assays have suggested that this compound can effectively cross the blood-brain barrier, making it a candidate for neurological applications .

Toxicity Assessment

Toxicity studies conducted on Vero cells revealed that the compound exhibits low toxicity at concentrations up to 100 µg/mL, with over 80% cell viability observed at this dosage. This suggests a favorable safety profile for further development in therapeutic contexts .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (S)-2-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid?

- Methodology : Use a two-step approach:

Deprotection and Hydrolysis : React the tert-butoxycarbonyl (Boc)-protected precursor with LiOH in a THF/water mixture (3:1 v/v) at room temperature for 2 hours. Acidify the aqueous layer to pH ~6 with HCl, extract with ethyl acetate, and concentrate to obtain the crude product .

Coupling and Purification : For further derivatization, employ DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent in dichloromethane (DCM), followed by purification via preparative HPLC (C18 column, gradient elution with acetonitrile/water) .

Q. How is enantiomeric purity ensured during synthesis?

- Methodology : Utilize chiral preparative HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (80:20) to resolve enantiomers. Monitor optical rotation ([α]D) to confirm stereochemical integrity .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodology :

- NMR : Analyze and NMR in deuterated DMSO to confirm backbone structure, fluorine substitution, and benzyloxycarbonyl group integrity.

- Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., calculated [M+H] for CHFNO: 330.11) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm) and amine N-H bonds (~3300 cm) .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence reactivity in peptide coupling reactions?

- Methodology : Perform comparative kinetic studies using substituted phenyl analogs (e.g., 4-fluorophenyl or non-fluorinated). Monitor coupling efficiency via NMR reaction tracking. The electron-withdrawing fluorine at the meta position reduces electron density on the phenyl ring, potentially slowing amide bond formation but improving stability against enzymatic degradation .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) incorporating this compound?

- Methodology :

- Use low-temperature (0–4°C) coupling conditions with HOBt/DIC activation to minimize base-induced racemization.

- Employ a pre-activated "Oxyyma Pure" system for rapid coupling (<30 minutes) .

- Monitor racemization via Marfey’s reagent derivatization followed by HPLC analysis .

Q. How does the compound’s stability vary under physiological pH conditions?

- Methodology : Conduct accelerated stability studies in buffers (pH 1.2, 4.5, 7.4) at 37°C. Analyze degradation products using UPLC-QTOF-MS. The benzyloxycarbonyl group is stable at pH 4.5–7.4 but hydrolyzes rapidly in acidic conditions (pH <2), releasing the free amine .

Q. What pharmacokinetic challenges arise from the fluorophenyl moiety in vivo?

- Methodology :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS. Fluorine substitution reduces CYP450-mediated oxidation but may increase glucuronidation susceptibility .

- Tissue Distribution : Use radiolabeled -analogs for PET imaging to assess blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.